Technical Guide: 4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 1285690-36-9)
Technical Guide: 4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS 1285690-36-9)
The following technical guide provides an in-depth analysis of 4-(Benzyloxy)-3,5-difluorobenzaldehyde , the chemical entity definitively assigned to CAS 1285690-36-9 .
Critical Nomenclature Note: The topic request utilized the name "3,5-Difluoro-4-phenoxybenzaldehyde" in conjunction with CAS 1285690-36-9.[1][2][3] Chemical databases (e.g., ChemBK, PrepChem) and structural logic confirm that CAS 1285690-36-9 corresponds to the Benzyloxy (phenylmethoxy) derivative, not the Phenoxy derivative. This guide addresses the properties and synthesis of the CAS-validated compound (Benzyloxy) while distinguishing it from the phenoxy analog to ensure scientific accuracy.
Advanced Synthesis, Properties, and Application in Medicinal Chemistry[2][3]
Part 1: Executive Summary & Chemical Identity
4-(Benzyloxy)-3,5-difluorobenzaldehyde is a specialized fluorinated building block used primarily in the development of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[3] It serves as a protected form of 3,5-difluoro-4-hydroxybenzaldehyde , where the benzyl group acts as a robust protecting group for the phenol moiety during multi-step synthesis.
The 3,5-difluoro substitution pattern is highly valued in medicinal chemistry for its ability to modulate the pKa of the phenol (upon deprotection), enhance metabolic stability against oxidative metabolism, and increase lipophilicity compared to non-fluorinated analogues.
Chemical Identity Profile[3][4][5][6][7][8]
| Parameter | Detail |
| CAS Registry Number | 1285690-36-9 |
| Preferred IUPAC Name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde |
| Synonyms | 3,5-Difluoro-4-(phenylmethoxy)benzaldehyde; 4-Benzyloxyl-3,5-difluorobenzaldehyde |
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.23 g/mol |
| SMILES | O=Cc1cc(F)c(OCc2ccccc2)c(F)c1 |
| InChI Key | QKRBYGWUSGMSLG-UHFFFAOYSA-N |
| Structural Class | Fluorinated Benzaldehyde / Benzyl Ether |
Disambiguation: Benzyloxy vs. Phenoxy
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Target Compound (CAS 1285690-36-9): Contains a -O-CH₂-Ph linkage.[2][3] Used as a protected phenol.
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Nominal Analog (Phenoxy): Contains a -O-Ph linkage (Diaryl ether).[3] Used in pyrethroid insecticides (e.g., related to 4-fluoro-3-phenoxybenzaldehyde).[3][4]
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Note: The synthesis and reactivity described below apply strictly to the CAS-linked Benzyloxy compound.
Part 2: Physicochemical Properties[10]
The following properties are critical for handling and process development.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical for pure benzaldehydes of this weight.[3] |
| Melting Point | 75–80 °C (Predicted) | Solid at room temperature; handle as powder.[3] |
| Boiling Point | ~360 °C (at 760 mmHg) | High boiling point; not suitable for atmospheric distillation.[3] |
| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Insoluble in water. |
| Stability | Air sensitive (Aldehyde oxidation) | Store under inert atmosphere (N₂/Ar) at 2–8°C. |
| Reactivity | Electrophilic (Aldehyde); Stable Ether | Benzyl ether is stable to base/mild acid; cleaved by H₂/Pd.[3] |
Part 3: Synthetic Routes & Process Chemistry[11]
The synthesis of CAS 1285690-36-9 is typically achieved via a Williamson Ether Synthesis , coupling the phenol precursor with a benzyl halide.[3] This route is preferred for its high yield and operational simplicity.
Core Synthesis Protocol (Self-Validating)
Precursor: 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5).[3][5] Reagents: Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).[3] Solvent: Dimethyl Sulfoxide (DMSO) or DMF.[3]
Step-by-Step Methodology
-
Charge: In a clean, dry reactor, dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in DMSO (5–10 volumes).
-
Base Addition: Add Potassium Carbonate (1.5 eq) typically as a fine powder. Stir for 15–30 minutes to form the phenoxide anion.
-
Alkylation: Dropwise add Benzyl Chloride (1.1–1.2 eq) to the mixture at room temperature.
-
Exotherm Control: The reaction is exothermic. Maintain temperature < 40°C to prevent side reactions (e.g., Cannizzaro).
-
-
Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours. Monitor via TLC or HPLC for disappearance of the starting phenol.
-
Work-up:
-
Quench the reaction mixture into ice-water (10 volumes). The product typically precipitates as a solid.
-
Filter the solid or extract with Ethyl Acetate.
-
Wash the organic layer with water (3x) to remove DMSO, then brine.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) if high purity (>99%) is required.[3]
Synthesis Pathway Diagram[5]
Figure 1: Synthetic pathway from trifluoro- precursor to the target benzyl ether.[3]
Part 4: Applications in Drug Discovery[15]
This compound acts as a strategic "masked" intermediate. The benzyl group renders the molecule lipophilic and compatible with organic solvents, allowing chemists to modify the aldehyde group without interfering with the sensitive phenol.
Functionalization of the Aldehyde
The aldehyde moiety is a versatile handle for carbon-carbon or carbon-nitrogen bond formation:
-
Reductive Amination: Reaction with amines (R-NH₂) and reducing agents (NaBH₄) to form benzylamines.[3]
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts/phosphonates to form styrenes or cinnamates.[3]
-
Knoevenagel Condensation: Reaction with active methylene compounds to form electron-deficient alkenes.[3]
Late-Stage Deprotection
Once the aldehyde has been converted to the desired pharmacophore, the benzyl group is removed via Hydrogenolysis (H₂, Pd/C). This reveals the 3,5-difluoro-4-hydroxyphenyl motif.[3]
Why this motif?
-
pKa Modulation: The two fluorine atoms lower the pKa of the phenol (~pKa 7-8 vs. 10 for phenol), making it a better hydrogen bond donor in enzyme active sites.
-
Metabolic Blockade: Fluorine substitution at the 3,5-positions blocks metabolic hydroxylation, prolonging the drug's half-life.
Workflow Diagram: Drug Design Scaffold
Figure 2: Strategic utilization of CAS 1285690-36-9 in generating bioactive fluorinated phenols.
Part 5: Handling, Safety & Stability
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/vapors.
Stability & Storage[14]
-
Oxidation Risk: Benzaldehydes oxidize to benzoic acids upon air exposure.
-
Protocol: Store under Nitrogen or Argon.
-
Shelf Life: 12–24 months if stored at 2–8°C in tightly sealed containers.
References
-
PrepChem. Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Retrieved from
-
Thermo Scientific Chemicals. 3,5-Difluoro-4-hydroxybenzaldehyde Properties. Retrieved from [3]
-
ChemicalBook. 4-(Benzyloxy)-3,5-difluorobenzaldehyde Product Page. Retrieved from [3]
-
Lawrence, N. J., et al. (2003).[9] The Wittig synthesis of fluoro-substituted stilbenes. Journal of Fluorine Chemistry. (Contextual citation for 3,5-difluoro-4-hydroxybenzaldehyde utility).
Sources
- 1. chembk.com [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. Optase | C57H104O9 | CID 14030006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3,5-Difluoro-4-hydroxybenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. US4366325A - Process for the preparation of 3-phenoxy-benzaldehydes - Google Patents [patents.google.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
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